methyl 5-butoxy-2-nitrobenzoate

Description

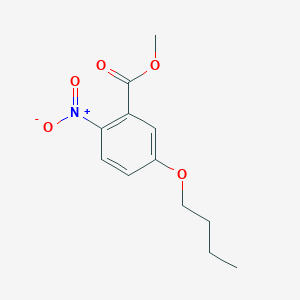

Methyl 5-butoxy-2-nitrobenzoate is a substituted benzoate ester characterized by a nitro group (-NO₂) at the ortho position (C2) and a butoxy (-O-C₄H₉) substituent at the para position (C5) on the aromatic ring. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol (calculated). The ester functional group (-COOCH₃) at C1 enhances its stability compared to carboxylic acid derivatives, while the nitro group confers electron-withdrawing effects, influencing reactivity and solubility.

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

methyl 5-butoxy-2-nitrobenzoate |

InChI |

InChI=1S/C12H15NO5/c1-3-4-7-18-9-5-6-11(13(15)16)10(8-9)12(14)17-2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

KZFLNQAUZWNBDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-butoxy-2-nitrobenzoate typically involves the nitration of 5-butoxybenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position of the benzene ring. The resulting 5-butoxy-2-nitrobenzoic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 5-butoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 5-Butoxy-2-aminobenzoic acid methyl ester.

Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.

Hydrolysis: 5-Butoxy-2-nitrobenzoic acid.

Scientific Research Applications

methyl 5-butoxy-2-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be used in the development of new drugs.

Materials Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 5-butoxy-2-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, if the compound is used as a precursor in drug synthesis, its mechanism of action would be related to the biological activity of the final drug molecule. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Findings

Substituent Effects on Polarity and Solubility: The butoxy group in this compound increases lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy in CAS 2327-45-9). This reduces aqueous solubility but enhances compatibility with nonpolar solvents. The benzyloxy group (CAS 164161-49-3) introduces steric bulk and aromaticity, further lowering solubility in polar media .

Functional Group Influence on Reactivity :

- The carboxylic acid in 5-hydroxy-4-methoxy-2-nitrobenzoic acid (CAS 31839-20-0) increases acidity (pKa ~2-3) compared to ester derivatives, making it more reactive in acid-base reactions.

- Nitro group positioning : In methyl 2-methoxy-6-nitrobenzoate (CAS 77901-52-1), the nitro group at C6 creates a meta-directing electronic effect, contrasting with the ortho-directing nitro in the target compound .

Synthetic Implications: Introducing a butoxy group likely requires longer-chain alkylating agents (e.g., 1-bromobutane) under nucleophilic conditions, whereas benzyloxy groups (CAS 164161-49-3) may necessitate protective-group strategies due to their sensitivity to hydrogenolysis.

Thermal and Spectroscopic Properties :

- Longer alkoxy chains (butoxy vs. methoxy) are expected to raise melting points due to increased van der Waals interactions. For example, methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9) has a reported melting point of 92–94°C, while the butoxy analog’s melting point is predicted to be higher (~110–115°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.